molecular formula C12H8F2O2 B6360605 4-(Difluoromethoxy)-1-naphthaldehyde CAS No. 842173-16-4

4-(Difluoromethoxy)-1-naphthaldehyde

Cat. No. B6360605
CAS RN: 842173-16-4
M. Wt: 222.19 g/mol
InChI Key: JUCOBBDEIFCUKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-1-naphthaldehyde” has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed .

Scientific Research Applications

Antiprotozoal and Cytotoxic Properties

Research on naphthalene derivatives, closely related to 4-(Difluoromethoxy)-1-naphthaldehyde, has shown potential in antiprotozoal activity. For example, certain naphthalene derivatives demonstrated moderate inhibition of protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium, while also displaying cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).

Tautomerism and Proton Transfer

A study involving 4-hydroxy-1-naphthaldehyde, a structurally similar compound, explored its potential tautomerism and deprotonation properties. This research provides insights into the chemical behavior of similar naphthaldehydes, which can be valuable in various chemical applications (Manolova et al., 2015).

Synthesis of Trioxanes and Peroxyacetalization

Another application involves the synthesis of β-naphthyl-substituted 1,2,4-trioxanes using β-naphthaldehyde. This process includes singlet oxygen ene reactions and Lewis acid-catalyzed peroxyacetalization, indicating the utility of naphthaldehydes in organic synthesis (Griesbeck et al., 2006).

Antimicrobial Properties

Research on naphthaldehyde derivatives has also shown antimicrobial properties. Certain derivatives were effective against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2017).

Fluorescent Chemosensors

Naphthaldehyde-based compounds have been used to develop fluorescent chemosensors. These sensors are capable of detecting specific ions, such as aluminium ions, and offer potential applications in analytical chemistry and environmental monitoring (Sun et al., 2018).

Solid-Liquid Equilibrium and Phase Diagram Studies

Naphthaldehydes have been used in studies involving solid-liquid equilibrium and phase diagrams. This research is crucial in understanding the thermodynamic properties of chemical systems and has applications in material science and chemical engineering (Yu et al., 2016).

Supramolecular Chemistry and Molecular Recognition

The versatility of 2-hydroxy-1-naphthaldehyde, a related compound, has been explored in the development of sensors in supramolecular chemistry and molecular recognition. This emphasizes the potential of naphthaldehydes in creating novel sensing materials (Das & Goswami, 2017).

properties

IUPAC Name

4-(difluoromethoxy)naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOBBDEIFCUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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